1-[(5-Methyl-2-furyl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Methyl-2-furyl)methyl]piperidine is an organic compound with the molecular formula C11H17NO. It consists of a piperidine ring substituted with a 5-methyl-2-furylmethyl group. This compound is notable for its unique structure, which combines the properties of both piperidine and furan rings, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyl-2-furyl)methyl]piperidine typically involves the reaction of 5-methyl-2-furaldehyde with piperidine under specific conditions. One common method is the reductive amination of 5-methyl-2-furaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of the corresponding imine intermediate. This process ensures higher yields and purity, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(5-Methyl-2-furyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: 5-methyl-2-furanone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(5-Methyl-2-furyl)methyl]piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(5-Methyl-2-furyl)methyl]piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the furan ring can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound useful in pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
- 2-(5-Methyl-2-furyl)piperidine
- 1-(2-Furylmethyl)piperidine
- 1-(5-Methyl-2-furyl)cyclohexylpiperidine
Comparison: 1-[(5-Methyl-2-furyl)methyl]piperidine is unique due to the specific positioning of the 5-methyl-2-furyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methyl group can influence the compound’s reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
46209-55-6 |
---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-[(5-methylfuran-2-yl)methyl]piperidine |
InChI |
InChI=1S/C11H17NO/c1-10-5-6-11(13-10)9-12-7-3-2-4-8-12/h5-6H,2-4,7-9H2,1H3 |
InChI-Schlüssel |
FNRSGEFEPAOAOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.